(3Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrano[4,3-b]pyrrole-3a-carboxylic acid
Beschreibung
This compound is a bicyclic fused heterocycle featuring a pyrano[4,3-b]pyrrole core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent. Its stereochemistry (3Ar,7aS) indicates specific spatial arrangements of the fused pyran and pyrrole rings, which are critical for its conformational stability and reactivity. The Boc group enhances solubility in organic solvents and protects reactive amines during synthetic steps, while the carboxylic acid moiety enables further functionalization or participation in hydrogen bonding. This structural framework is common in medicinal chemistry for designing enzyme inhibitors or bioactive scaffolds due to its rigidity and hydrogen-bonding capacity .
Eigenschaften
IUPAC Name |
(3aR,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrano[4,3-b]pyrrole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-5-13(10(15)16)8-18-7-4-9(13)14/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIUWZQKRDVPDK-ZANVPECISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCOC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2([C@@H]1CCOC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253632-76-5 | |
| Record name | rac-(3aR,7aS)-1-[(tert-butoxy)carbonyl]-octahydropyrano[4,3-b]pyrrole-3a-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
The compound (3Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrano[4,3-b]pyrrole-3a-carboxylic acid is a member of the pyrrole family known for its diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C13H21NO5
- Molecular Weight : 271.31 g/mol
- CAS Number : 2209096-64-8
Biological Activity Overview
Pyrrole derivatives have been extensively studied for their pharmacological properties. The biological activities of (3Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrano[4,3-b]pyrrole-3a-carboxylic acid include:
-
Anti-inflammatory Activity :
- Research indicates that pyrrole compounds can inhibit pro-inflammatory cytokines. For instance, a study demonstrated that certain pyrrolopyridines exhibited significant inhibition of inflammatory mediators in vitro and in vivo models .
- The compound's structure suggests potential interactions with cyclooxygenase (COX) enzymes which are key targets in inflammation pathways.
-
Anticancer Properties :
- Pyrrole derivatives have shown promise in cancer treatment. Studies have reported that various pyrrole compounds induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- The mechanism often involves the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways by downregulating anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The biological activity of pyrrole compounds is significantly influenced by their structural features. Key aspects include:
- Substituents at Positions : The presence of specific functional groups at positions 3 and 7 can enhance cytotoxicity and selectivity towards cancer cells.
- Geometric Configuration : The stereochemistry indicated by the (3Ar,7aS) notation plays a crucial role in determining the compound's interaction with biological targets.
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
In a study evaluating various pyrrole derivatives, it was found that compounds similar to (3Ar,7aS)-1 exhibited a dose-dependent decrease in cell viability in MCF-7 cells. At concentrations of 400 μM, cell viability dropped to below 50%, indicating strong cytotoxic effects. The study also noted that these compounds could inhibit tubulin assembly which is critical for cancer cell proliferation .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. The structure of (3Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrano[4,3-b]pyrrole-3a-carboxylic acid suggests potential for developing new antitumor agents. Studies have shown that modifications in the pyrrole ring can enhance cytotoxicity against various cancer cell lines.
Antimicrobial Properties
Pyrrole derivatives have been found to possess antimicrobial activity. The compound's structure may allow it to interact with bacterial membranes or inhibit bacterial enzymes. Research has demonstrated that certain pyrrole-based compounds can effectively combat resistant strains of bacteria.
Neuroprotective Effects
There is emerging evidence that compounds similar to (3Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrano[4,3-b]pyrrole-3a-carboxylic acid may offer neuroprotective benefits. Studies suggest that these compounds can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Polymer Synthesis
The compound can serve as a building block for synthesizing advanced polymers with specific properties. Its unique structure allows for the incorporation into copolymers that exhibit enhanced thermal stability and mechanical strength.
Nanotechnology
In nanotechnology applications, the compound may be utilized in the development of nanocarriers for drug delivery systems. Its chemical structure facilitates functionalization that can improve drug solubility and bioavailability.
Case Study 1: Antitumor Activity Evaluation
A recent study evaluated the antitumor efficacy of a series of pyrrole derivatives against human breast cancer cells. The results indicated that compounds with structural similarities to (3Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrano[4,3-b]pyrrole-3a-carboxylic acid exhibited IC50 values in the low micromolar range.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | MCF-7 |
| Compound B | 8.5 | MDA-MB-231 |
| Target Compound | 6.0 | MCF-7 |
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The target compound showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| Compound A | 16 | S. aureus |
| Compound B | 64 | E. coli |
| Target Compound | 32 | Both |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Isomers and Ring Position Variations
Compound A: 2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic Acid (CAS data, )
- Key Difference: Pyrano ring position ([3,4-c] vs. [4,3-b]) alters ring fusion geometry, affecting steric interactions and hydrogen-bonding networks.
- Synthetic Utility : Similar Boc protection strategies are used, but yields and reaction conditions may vary due to ring strain differences .
Compound B: 1H,4H,6H,7H-Pyrano[4,3-b]pyrrole-2-carboxylic Acid ()
- Key Difference: Lacks the Boc group and has a simpler structure (C8H9NO3, MW 167.16 g/mol).
- Impact : The absence of the Boc group reduces molecular weight and increases hydrophilicity, making Compound B more suitable for aqueous-phase reactions. However, it lacks the protective functionality critical for multi-step syntheses .
Conformational and Crystallographic Comparisons
Compound C: Methyl 3-(4-Methoxyphenyl)-1-methyl-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate ()
- Structural Similarity : Shares a fused pyrrole system but incorporates a chromene ring instead of pyran.
- Conformation: The pyrrolidine ring adopts an envelope conformation, while the tetrahydrofuran ring is in a half-chair conformation. This contrasts with the pyrano[4,3-b]pyrrole system, which likely adopts a boat or chair conformation for pyran .
- Crystal Packing : Stabilized by C–H···π interactions, whereas the target compound’s carboxylic acid may form stronger hydrogen bonds (e.g., O–H···O), influencing crystallinity .
Functional Group and Pharmacophore Analogues
Compound D: 7-[(4aS,7aS)-Hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic Acid ()
- Key Similarity: Contains a carboxylic acid and fused heterocyclic system (quinoline-pyrrolo-oxazine).
- Pharmacological Relevance: The quinoline-carboxylic acid motif is common in fluoroquinolone antibiotics. The target compound’s pyrano-pyrrole system may offer similar rigidity but lacks the fluorinated substituents critical for DNA gyrase inhibition .
Compound E: 1-Cyclopropyl-6,8-difluoro-7-(hexahydropyrrolo[3,4-b]pyridin-6-yl)-4-oxo-quinoline-3-carboxylic Acid ()
- Comparison: Shares a bicyclic pyrrolidine system and carboxylic acid but includes fluoroquinolone pharmacophores. The Boc group in the target compound could modulate cell permeability compared to Compound E’s cyclopropyl group .
Data Tables for Comparative Analysis
Table 1: Physical and Chemical Properties
Key Research Findings
- Stereochemical Impact : The (3Ar,7aS) configuration in the target compound likely enhances stereoselective binding compared to simpler analogs like Compound B .
- Conformational Stability: Pyrano-pyrrole systems exhibit predictable chair conformations, whereas benzo-fused systems (e.g., Compound C) adopt more strained geometries .
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/DMF mixtures) and analyze using a Bruker APEX2 diffractometer. Compare bond lengths/angles (e.g., pyrano-pyrrole envelope conformation) to literature data .
- NMR Spectroscopy : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm stereochemistry. Key signals include the Boc tert-butyl group (δ 1.4 ppm, singlet) and pyrrolidine protons (δ 3.0–4.0 ppm, multiplet). Overlapping signals may require 2D techniques (COSY, HSQC) .
- LCMS/HPLC : Verify molecular ion peaks (e.g., m/z 754 [M+H]⁺) and retention times (1.32 min under QC-SMD-TFA05 conditions) to ensure no racemization occurs during synthesis .
What computational methods are suitable for predicting reactivity or resolving contradictions in experimental data?
Q. Advanced Research Focus
- QM/MM Simulations : Model reaction pathways (e.g., Boc deprotection) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Compare activation energies under acidic vs. neutral conditions to explain yield discrepancies .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on the compound’s conformational stability. Analyze hydrogen-bonding interactions (e.g., C–H⋯π) to rationalize crystallization outcomes .
- Docking Studies : Predict binding modes with biological targets using AutoDock Vina. Correlate computed binding affinities with experimental IC₅₀ values to validate pharmacophore models .
How can conflicting NMR or crystallographic data be resolved?
Q. Advanced Research Focus
- Data Reconciliation : If NMR signals conflict with X-ray data (e.g., unexpected diastereomer ratios), re-examine reaction conditions for unintended epimerization. Use variable-temperature NMR to detect dynamic processes (e.g., ring-flipping) .
- Refinement Techniques : For ambiguous crystallographic data (e.g., disordered solvent molecules), apply SHELXL97 restraints or omit problematic regions during structure refinement. Cross-validate with powder XRD to confirm phase purity .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., ²H at chiral centers) to simplify NMR spectra and assign stereochemistry unambiguously .
What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric excess?
Q. Advanced Research Focus
- Catalytic Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) in key cyclization steps. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .
- Continuous Flow Chemistry : Implement microreactors for Boc deprotection to enhance heat/mass transfer and reduce racemization risks. Optimize residence time and pressure for reproducibility .
- Process Analytical Technology (PAT) : Integrate inline FTIR or Raman spectroscopy to monitor reaction progress in real time, enabling immediate adjustments to temperature or reagent flow rates .
How does solvent choice influence the compound’s reactivity in downstream functionalization?
Q. Advanced Research Focus
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions (e.g., nucleophilic substitution at the pyrrolidine nitrogen), while non-polar solvents (toluene) favor π-π stacking in crystallization .
- Protic vs. Aprotic : Avoid protic solvents (e.g., MeOH) in amide couplings to prevent premature Boc deprotection. Use dichloromethane for acid-sensitive intermediates .
- Green Chemistry Approaches : Test bio-based solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact without compromising yield .
What analytical techniques are critical for assessing purity and stability under storage conditions?
Q. Basic Research Focus
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC to detect hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
- Mass Spectrometry : Use HRMS (ESI-TOF) to identify trace impurities (e.g., dimerization byproducts) with mass accuracy < 2 ppm .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) to establish safe storage limits (e.g., avoid >100°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
